Oxaceprol

Content Navigation

NSAID-related gastrointestinal toxicity compromises long-term osteoarthritis models. Oxaceprol solves this by inhibiting leukocyte adhesion without blocking prostaglandin synthesis. Key outcomes:

- Leukocyte infiltration inhibition avoids COX-mediated gastric side effects

- Stimulates proteoglycan/collagen precursors, supporting cartilage matrix preservation

- Comparable efficacy to diclofenac with placebo-level GI safety in chronic studies

Ideal for disease-modifying OA research and local anti-inflammatory formulation development.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

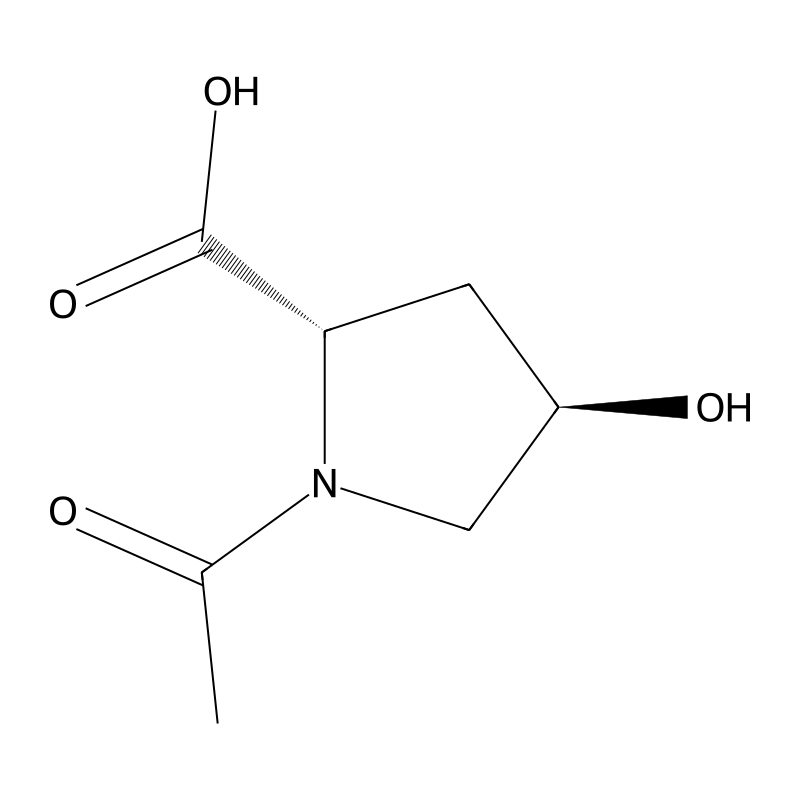

Oxaceprol is an N-acetylated derivative of the amino acid L-hydroxyproline, primarily utilized as an anti-inflammatory agent for degenerative joint diseases like osteoarthritis. Unlike conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), its primary mechanism is not the inhibition of prostaglandin synthesis. Instead, it functions by inhibiting the infiltration and adhesion of leukocytes to inflamed tissues, a critical early step in the inflammatory cascade. This distinct mode of action provides a foundation for its comparable efficacy and differentiated safety profile relative to common in-class substitutes, making it a subject of specific procurement interest for long-term therapeutic research and formulation.

Research Fit

References

- [1] Parnham MJ. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of oxaceprol. Biochem Pharmacol. 1999 Jul 15;58(2):209-15.

- [2] Herrmann G, Steeger D, Klasser M, et al. Oxaceprol is a well-tolerated therapy for osteoarthritis with efficacy equivalent to diclofenac. Clin Rheumatol. 2000;19(2):99-104.

Direct substitution of Oxaceprol with standard NSAIDs (e.g., Diclofenac, Ibuprofen) or its parent compound L-hydroxyproline is inadvisable for many applications due to fundamental mechanistic differences. Standard NSAIDs act by inhibiting cyclooxygenase (COX) enzymes, which blocks prostaglandin production but also leads to well-documented gastrointestinal toxicity. Oxaceprol does not inhibit prostaglandin synthesis, instead targeting leukocyte adhesion, which provides a key process-related advantage: achieving anti-inflammatory effects while avoiding the mechanism directly linked to common NSAID-induced gastric side effects. Furthermore, its acetylated structure is critical for its activity; the parent amino acid, L-hydroxyproline, does not exhibit the same targeted inhibition of leukocyte infiltration. This makes Oxaceprol a specific choice for applications where downstream effects of prostaglandin inhibition are undesirable or where a favorable gastrointestinal safety profile is a critical material selection criterion.

Substitution Risk

References

- [1] Parnham MJ. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of oxaceprol. Biochem Pharmacol. 1999 Jul 15;58(2):209-15.

- [6] Herrmann G, Steeger D, Klasser M, et al. Oxaceprol is a well-tolerated therapy for osteoarthritis with efficacy equivalent to diclofenac. Clin Rheumatol. 2000;19(2):99-104.

Therapeutic Equivalence to Diclofenac

In a multicentre, randomized, double-blind study, Oxaceprol demonstrated therapeutic equivalence to the widely used NSAID, Diclofenac, for treating osteoarthritis of the knee and hip. The mean Lequesne index, a measure of joint function, decreased by 2.5 points in the Oxaceprol group and 2.8 points in the Diclofenac group, with the 95% confidence interval confirming equivalence. Similarly, another clinical trial found that pain perception (VAS) was reduced by almost 50% and joint mobility improved by approximately 60% in both treatment groups, with no significant difference between them.

| Evidence Dimension | Improvement in Lequesne Index for Osteoarthritis |

| Target Compound Data | 2.5 point decrease |

| Comparator Or Baseline | Diclofenac: 2.8 point decrease |

| Quantified Difference | Therapeutically equivalent (within 95% CI) |

| Conditions | 21-day, multicentre, randomized, double-blind study in patients with osteoarthritis of the knee and/or hip. |

This establishes that a buyer can procure Oxaceprol to achieve a clinical or research outcome comparable to a gold-standard NSAID, allowing the procurement decision to be based on other differentiating factors like safety and mechanism.

GI Safety Advantage Over Diclofenac

A key procurement differentiator for Oxaceprol is its superior gastrointestinal safety profile, which is a direct consequence of its prostaglandin-sparing mechanism. In a head-to-head clinical trial, the number of adverse events likely related to medication was significantly lower in the Oxaceprol group compared to the Diclofenac group. Specifically, 11.4% of patients in the Oxaceprol group reported related adverse events, compared to 19.1% in the Diclofenac group (p = 0.04106). This supports preclinical data showing Oxaceprol has good gastrointestinal safety compared to traditional NSAIDs.

| Evidence Dimension | Incidence of Medication-Related Adverse Events |

| Target Compound Data | 11.4% of patients (15 of 132) |

| Comparator Or Baseline | Diclofenac: 19.1% of patients (25 of 131) |

| Quantified Difference | 40% relative reduction in the incidence of adverse events (p=0.04106) |

| Conditions | 21-day, multicentre, randomized, double-blind study in patients with osteoarthritis. |

For long-term studies, chronic disease models, or formulation development, Oxaceprol's lower rate of GI-related adverse events reduces experimental variability and improves subject retention, representing a significant process and cost advantage.

Leukocyte Adhesion Inhibition

Oxaceprol's unique mechanism is demonstrated by its direct, quantifiable effect on leukocyte-endothelial interactions. In an in-vivo model of antigen-induced arthritis in mice, treatment with Oxaceprol significantly reduced the number of adherent leukocytes in synovial microvessels from 220 cells/mm² in saline-treated arthritic animals to a level comparable with non-arthritic controls. Another study using an ischemia/reperfusion model in hamsters showed that Oxaceprol treatment resulted in a significant decrease in postischemic leukocyte adherence and a reduction in the number of extravasated leukocytes in histological sections. This contrasts with NSAIDs, whose effects on leukocyte infiltration are considered indirect.

| Evidence Dimension | Adherent Leukocytes in Synovial Microvessels |

| Target Compound Data | Significantly reduced vs. arthritic control |

| Comparator Or Baseline | Arthritic control (saline-treated): ~220 cells/mm² |

| Quantified Difference | Reduction of leukocyte adherence to near-control levels |

| Conditions | In vivo intravital microscopy in a mouse model of antigen-induced arthritis. |

This provides a clear mechanistic rationale for selecting Oxaceprol when the research or therapeutic goal is to specifically target the initial stages of inflammatory cell recruitment, rather than intervening later in the inflammatory cascade via prostaglandin synthesis.

Cartilage Matrix Synthesis Stimulation

Unlike some anti-inflammatory agents that can be detrimental to cartilage health, Oxaceprol shows evidence of supporting the cartilage matrix. In vitro studies using quantitative microautoradiography demonstrated that Oxaceprol stimulated the uptake of precursors ³H-glucosamine and ³H-proline in chondrocytes. Crucially, it also enhanced the incorporation of ³H-proline into the macromolecular structures of the cartilage matrix, which is interpreted as a stimulation of proteoglycan and collagen synthesis. This anabolic effect presents a significant advantage over compounds that may inhibit inflammation at the cost of cartilage degradation.

| Evidence Dimension | Incorporation of Radiolabeled Precursors in Cartilage Explants |

| Target Compound Data | Stimulated uptake of ³H-glucosamine and ³H-proline; enhanced incorporation of ³H-proline into matrix. |

| Comparator Or Baseline | Untreated control cartilage explants. |

| Quantified Difference | Statistically significant increase in intracellular glucosamine uptake and proline incorporation. |

| Conditions | In vitro incubation with hen joint cartilage tissue; in vivo intra-articular injection. |

This makes Oxaceprol a highly relevant procurement choice for research into chondroprotective or disease-modifying osteoarthritis drugs (DMOADs), where the goal is not just symptom relief but also preservation or repair of joint structure.

Long-Term Studies with High Tolerability

For chronic disease models (e.g., long-term osteoarthritis studies) where cumulative toxicity is a concern, Oxaceprol is a justified choice. Its demonstrated equivalence in efficacy to Diclofenac, combined with a significantly better gastrointestinal safety profile, minimizes the risk of subject loss or confounding data due to adverse events.

Chondroprotective & Disease-Modifying Research

Oxaceprol is the appropriate material for investigations focused on both anti-inflammatory action and cartilage preservation. Evidence that it stimulates proteoglycan and collagen synthesis precursors makes it a suitable candidate for developing and testing therapeutic strategies that aim to modify the disease course of osteoarthritis, not just palliate symptoms.

Leukocyte Infiltration & Adhesion Studies

When the experimental goal is to specifically inhibit the early-stage inflammatory process of leukocyte adhesion and migration, Oxaceprol is a more precise tool than broad-spectrum NSAIDs. Its proven ability to reduce leukocyte adherence in vivo provides a targeted mechanism for studying the downstream effects of blocking this specific pathway.

Topical & Intra-Articular Formulations

Given its distinct, prostaglandin-sparing mechanism and evidence of stimulating local cartilage matrix precursors, Oxaceprol is a strong candidate for developing next-generation localized anti-inflammatory formulations. Its favorable safety profile is a critical attribute for direct, concentrated application in sensitive joint environments.

Application Fit

References

- [4] Herrmann G, Steeger D, Klasser M, et al. Oxaceprol is a well-tolerated therapy for osteoarthritis with efficacy equivalent to diclofenac. Clin Rheumatol. 2000;19(2):99-104.

- [13] Veihelmann A, Hofbauer A, Refior HJ, Messmer K. Effects of oxaceprol on the microcirculation in ischemia/reperfusion injury. Z Orthop Ihre Grenzgeb. 2001;139(3):262-7.

- [15] Kalbhen DA, Kalkert B. [Autoradiography studies of the effect of oxaceprol on the metabolism of joint cartilage in vitro and in vivo]. Z Rheumatol. 1987 May-Jun;46(3):136-42.

- [17] Veihelmann A, Hofbauer A, Refior HJ, Messmer K. Oxaceprol, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis. Acta Orthop Scand. 2001 Jun;72(3):293-8.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (10.42%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (10.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

D11 - Other dermatological preparations

D11A - Other dermatological preparations

D11AX - Other dermatologicals

D11AX09 - Oxaceprol

M - Musculo-skeletal system

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AX - Other antiinflammatory and antirheumatic agents, non-steroids

M01AX24 - Oxaceprol

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

2: Bach TM, Hara R, Kino K, Ohtsu I, Yoshida N, Takagi H. Microbial production of N-acetyl cis-4-hydroxy-L-proline by coexpression of the Rhizobium L-proline cis-4-hydroxylase and the yeast N-acetyltransferase Mpr1. Appl Microbiol Biotechnol. 2013 Jan;97(1):247-57. doi: 10.1007/s00253-012-4204-z. Epub 2012 Jun 16. PubMed PMID: 22707053.

3: Hoa BT, Hibi T, Nasuno R, Matsuo G, Sasano Y, Takagi H. Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1. J Biosci Bioeng. 2012 Aug;114(2):160-5. doi: 10.1016/j.jbiosc.2012.03.014. Epub 2012 May 10. PubMed PMID: 22578594.

4: Pavelka K. A comparison of the therapeutic efficacy of diclofenac in osteoarthritis: a systematic review of randomised controlled trials. Curr Med Res Opin. 2012 Jan;28(1):163-78. doi: 10.1185/03007995.2011.649848. Review. PubMed PMID: 22168216.

5: Gu J, Chen N, Ding G, Zhang Z. Determination of oxaceprol in rat plasma by LC-MS/MS and its application in a pharmacokinetic study. J Pharm Biomed Anal. 2011 Jan 5;54(1):173-8. doi: 10.1016/j.jpba.2010.08.011. Epub 2010 Aug 19. PubMed PMID: 20832228.

6: Aliev AE, Bhandal S, Courtier-Murias D. Quantum mechanical and NMR studies of ring puckering and cis/trans-rotameric interconversion in prolines and hydroxyprolines. J Phys Chem A. 2009 Oct 8;113(40):10858-65. doi: 10.1021/jp906006w. PubMed PMID: 19757781.

7: Clayton JJ. Nutraceuticals in the management of osteoarthritis. Orthopedics. 2007 Aug;30(8):624-9; quiz 630-1. Review. PubMed PMID: 17727018.

8: Krüger K, Klasser M, Mössinger J, Becker U. Oxaceprol--a randomised, placebo-controlled clinical study in osteoarthritis with a non-conventional non-steroidal anti-inflammatory drug. Clin Exp Rheumatol. 2007 Jan-Feb;25(1):29-34. PubMed PMID: 17417987.

9: Ponzio TA, Hatton GI. Adenosine postsynaptically modulates supraoptic neuronal excitability. J Neurophysiol. 2005 Jan;93(1):535-47. Epub 2004 Sep 8. PubMed PMID: 15356187.

10: Beyens MN, Guy C, Ratrema M, Ollagnier M. Prescription of drugs to pregnant women in France: the HIMAGE study. Therapie. 2003 Nov-Dec;58(6):505-11. PubMed PMID: 15058494.

11: Harris AG, Schropp A, Messmer K. [Oxaceprol reduced leukocyte adhesion and extravasation and preserves perfusion of tissue after ischemia/reperfusion]. Langenbecks Arch Chir Suppl Kongressbd. 1998;115(Suppl I):447-51. German. PubMed PMID: 14518294.

12: Witte S, Lasek R, Victor N. [Meta-analysis of the efficacy of adenosylmethionine and oxaceprol in the treatment of osteoarthritis]. Orthopade. 2002 Nov;31(11):1058-65. German. PubMed PMID: 12436324.

13: Veihelmann A, Hofbauer A, Refior HJ, Messmer K. Oxaceprol, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis. Acta Orthop Scand. 2001 Jun;72(3):293-8. PubMed PMID: 11480608.

14: Curatolo M, Bogduk N. Pharmacologic pain treatment of musculoskeletal disorders: current perspectives and future prospects. Clin J Pain. 2001 Mar;17(1):25-32. Review. PubMed PMID: 11289086.

15: Herrmann G, Steeger D, Klasser M, Wirbitzky J, Fürst M, Venbrocks R, Rohde H, Jungmichel D, Hildebrandt HD, Parnham MJ, Gimbel W, Dirschedl H. Oxaceprol is a well-tolerated therapy for osteoarthritis with efficacy equivalent to diclofenac. Clin Rheumatol. 2000;19(2):99-104. PubMed PMID: 10791619.

16: Parnham MJ. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of oxaceprol. Biochem Pharmacol. 1999 Jul 15;58(2):209-15. Review. PubMed PMID: 10423160.

17: Bauer HW, Klasser M, von Hanstein KL, Rolinger H, Schladitz G, Henke HD, Gimbel W, Steinbach K. Oxaceprol is as effective as diclofenac in the therapy of osteoarthritis of the knee and hip. Clin Rheumatol. 1999;18(1):4-9. PubMed PMID: 10088941.

18: Villani P, Bouvenot G. [Assessment of the placebo effect of symptomatic slow-acting anti-arthritics]. Presse Med. 1998 Feb 7;27(5):211-4. Review. French. PubMed PMID: 9768015.

19: Harris A, Schropp A, Messmer K. Effects of oxaceprol on the microcirculation in ischemia/reperfusion injury. Eur J Med Res. 1998 Apr 8;3(4):182-8. PubMed PMID: 9533926.

20: Steinmeyer J, Kalbhen DA. The inhibitory effects of antirheumatic drugs on the activity of human leukocyte elastase and cathepsin G. Inflamm Res. 1996 Jul;45(7):324-9. PubMed PMID: 8841833.

Explore Compound Types